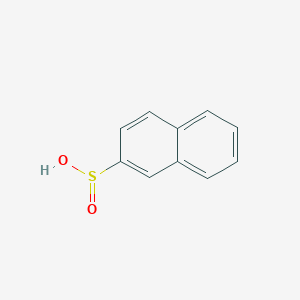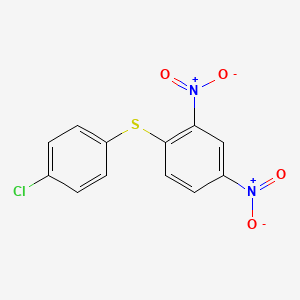
4-Chlorophenyl 2,4-dinitrophenyl sulfide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Chlorophenyl 2,4-dinitrophenyl sulfide is an organic compound with the molecular formula C12H7ClN2O4S and a molecular weight of 310.718 g/mol . This compound is characterized by the presence of a chlorophenyl group and a dinitrophenyl group connected by a sulfide linkage. It is used in various chemical research applications due to its unique structural properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chlorophenyl 2,4-dinitrophenyl sulfide typically involves the reaction of 4-chlorothiophenol with 2,4-dinitrochlorobenzene in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like ethanol or acetone under reflux conditions . The general reaction scheme is as follows:
4-Chlorothiophenol+2,4-Dinitrochlorobenzene→4-Chlorophenyl 2,4-dinitrophenyl sulfide+HCl
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely follow similar synthetic routes with optimizations for large-scale production. This may include the use of continuous flow reactors and more efficient purification techniques to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
4-Chlorophenyl 2,4-dinitrophenyl sulfide can undergo various chemical reactions, including:
Nucleophilic Substitution: The nitro groups on the phenyl ring make it susceptible to nucleophilic attack.
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation: The sulfide linkage can be oxidized to sulfoxide or sulfone using oxidizing agents like hydrogen peroxide.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide or potassium carbonate in ethanol.
Reduction: Hydrogen gas with a palladium catalyst.
Oxidation: Hydrogen peroxide in acetic acid.
Major Products Formed
Reduction: 4-Chlorophenyl 2,4-diaminophenyl sulfide.
Oxidation: 4-Chlorophenyl 2,4-dinitrophenyl sulfoxide or sulfone.
Wissenschaftliche Forschungsanwendungen
4-Chlorophenyl 2,4-dinitrophenyl sulfide is used in various scientific research applications, including:
Chemistry: As a reagent in organic synthesis and as a starting material for the synthesis of more complex molecules.
Biology: In studies involving enzyme inhibition and protein labeling.
Industry: Used in the development of dyes and pigments due to its chromophoric properties.
Wirkmechanismus
The mechanism of action of 4-Chlorophenyl 2,4-dinitrophenyl sulfide involves its interaction with nucleophiles and electrophiles due to the presence of electron-withdrawing nitro groups and the electron-donating sulfide linkage. This makes it a versatile compound in various chemical reactions. The molecular targets and pathways involved depend on the specific application, such as enzyme inhibition in biological studies .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-Chlorophenyl methyl sulfide
- 2,4-Dinitrophenyl sulfide
- 4-Isopropylphenyl 4-nitrophenyl sulfide
Uniqueness
4-Chlorophenyl 2,4-dinitrophenyl sulfide is unique due to the combination of a chlorophenyl group and a dinitrophenyl group connected by a sulfide linkage. This structural arrangement imparts distinct chemical reactivity and physical properties, making it valuable in various research and industrial applications .
Eigenschaften
CAS-Nummer |
20114-14-1 |
|---|---|
Molekularformel |
C12H7ClN2O4S |
Molekulargewicht |
310.71 g/mol |
IUPAC-Name |
1-(4-chlorophenyl)sulfanyl-2,4-dinitrobenzene |
InChI |
InChI=1S/C12H7ClN2O4S/c13-8-1-4-10(5-2-8)20-12-6-3-9(14(16)17)7-11(12)15(18)19/h1-7H |
InChI-Schlüssel |
JJOKSIVIQACHPZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1SC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



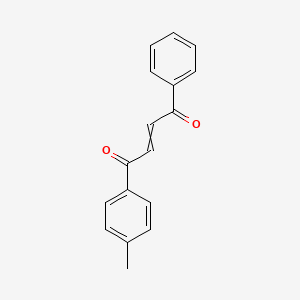
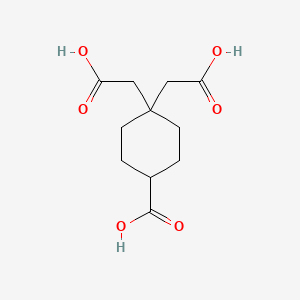
![N~1~-[2-(4-methoxyphenyl)-4-quinolinyl]-N~1~,N~2~,N~2~-trimethyl-1,2-ethanediamine hydrobromide](/img/structure/B11945553.png)
![N-((1E,4E)-4-[(phenylsulfonyl)imino]-1(4H)-naphthalenylidene)benzenesulfonamide](/img/structure/B11945563.png)
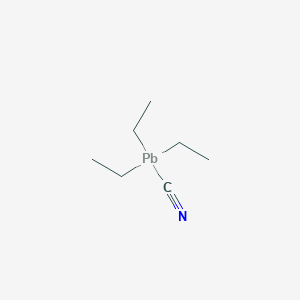

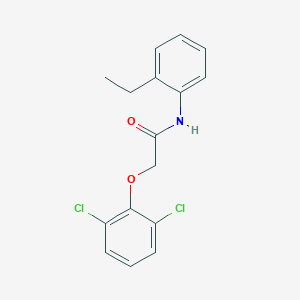
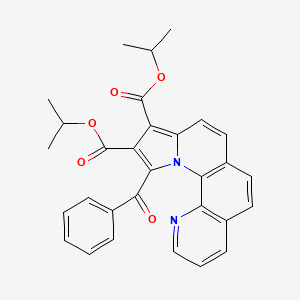

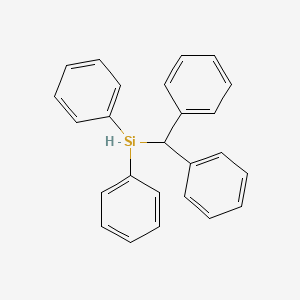
![4-Methyl-N'-[(2E)-1,7,7-trimethylbicyclo[2.2.1]hept-2-ylidene]benzenesulfonohydrazide](/img/structure/B11945607.png)
![2-[(4-fluorophenyl)sulfonylamino]-N-(4-phenyl-1,3-thiazol-2-yl)benzamide](/img/structure/B11945608.png)
